N-(3-Methylbutanoyl)glutamic acid

Lipophilicity Prodrug design Membrane permeability

N-(3-Methylbutanoyl)glutamic acid (syn. N-isovalerylglutamic acid, N-IVGA; CAS 80154-63-8) is an N-acylglutamic acid derivative wherein the α‑amino group of L‑glutamic acid is conjugated with a 3‑methylbutanoyl (isovaleryl) moiety.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B13889192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylbutanoyl)glutamic acid
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyHCVIJONZMYVLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylbutanoyl)glutamic acid (Isovalerylglutamic acid) – Compound Class and Baseline Characteristics for Laboratory Sourcing


N-(3-Methylbutanoyl)glutamic acid (syn. N-isovalerylglutamic acid, N-IVGA; CAS 80154-63-8) is an N-acylglutamic acid derivative wherein the α‑amino group of L‑glutamic acid is conjugated with a 3‑methylbutanoyl (isovaleryl) moiety [1]. It belongs to the organic compound class ‘glutamic acid and derivatives’ and has a molecular formula of C₁₀H₁₇NO₅ (molecular weight 231.25 g·mol⁻¹). The compound occurs endogenously as an unusual urinary metabolite in patients with isovaleric acidemia (IVA) due to isovaleryl-CoA dehydrogenase deficiency [2]. Its physicochemical and biochemical profile differentiates it from other short-chain N‑acylglutamates, providing a quantifiable basis for selecting it over related analogs in analytical, diagnostic, and prodrug research applications.

Why N-(3-Methylbutanoyl)glutamic acid Cannot Be Interchanged with Other N‑Acylglutamates in Analytical and Biochemical Workflows


N‑Acylglutamic acids sharing the same glutamic acid core differ fundamentally in their acyl‑chain structure, leading to measurable divergence in lipophilicity, enzyme‑substrate specificity, and disease‑associated abundance [1]. Direct substitution—such as replacing N‑(3‑methylbutanoyl)glutamic acid with N‑acetyl‑, N‑propionyl‑, or N‑butyryl‑glutamic acid—introduces systematic error in targeted LC‑MS/MS assays because the chromatographic retention, ionization efficiency, and fragmentation patterns are governed by the acyl moiety [2]. Furthermore, each N‑acylglutamate arises from a distinct inborn error of metabolism; the target compound is uniquely elevated in isovaleric acidemia, whereas N‑propionylglutamate marks propionic acidemia and N‑isobutyrylglutamate appears in isobutyryl‑CoA dehydrogenase deficiency [3]. These quantitative differences render generic substitution analytically and diagnostically invalid.

Quantitative Differentiation of N-(3-Methylbutanoyl)glutamic acid from Closest N‑Acylglutamate Analogs


Lipophilicity Gain Over N‑Acetylglutamic Acid Drives Membrane Permeability in Prodrug Design

N-(3-Methylbutanoyl)glutamic acid exhibits a computed logP of +0.27 to +0.32 (ALOGPS/ChemAxon), while N‑acetylglutamic acid—the universal urea‑cycle cofactor—shows a logP of approximately –0.48 (ALOGPS) [1][2]. This logP difference of ≈0.75–0.80 log units translates into an approximately 5–6‑fold higher theoretical partition coefficient, indicating substantially greater membrane permeability for the 3‑methylbutanoyl derivative.

Lipophilicity Prodrug design Membrane permeability

Unique Urinary Biomarker Abundance in Isovaleric Acidemia Versus Other N‑Acylglutamates

In urine from 10 untreated isovaleric acidemia (IVA) patients, N‑isovalerylglutamate was detected at a mean concentration of 112 ± 87 mmol/mol creatinine, while it was completely absent in control subjects [1]. In contrast, N‑3‑methylcrotonylglutamate, which marks a different enzyme deficiency, was elevated to only 5.6 ± 2.0 mmol/mol creatinine in affected patients, and N‑isobutyrylglutamate was found merely in trace amounts (0.5–1.5 mmol/mol creatinine) [1]. This >20‑fold higher abundance of N‑isovalerylglutamate relative to other branched‑chain N‑acylglutamates in their respective disease states makes it the dominant and most analytically tractable biomarker for IVA.

Biomarker specificity Isovaleric acidemia LC-MS/MS diagnostics

NAGS Inhibition Ki: Weaker Inhibition of Urea Cycle Enzyme Compared to Butyryl-CoA

Isovaleryl-CoA inhibits purified human N‑acetylglutamate synthase (NAGS) with a Ki of 1.9 mM, whereas butyryl-CoA—the most potent short‑chain inhibitor—exhibits a Ki of 1.3 mM [1]. The α‑value (indicating mixed‑model inhibition mechanism) was 1.8 for isovaleryl‑CoA and 1.1 for butyryl‑CoA, suggesting a more competitive character for isovaleryl‑CoA. Propionyl‑CoA and butyryl‑CoA were the overall strongest NAGS inhibitors; the branched‑chain acyl‑CoAs (isovaleryl‑, 3‑methylcrotonyl‑, isobutyryl‑CoA) showed less pronounced inhibition [1].

NAGS inhibition Hyperammonemia Urea cycle Enzyme kinetics

Substrate Preference for NAGS: Lower Enzymatic Conversion Rate Compared to Straight‑Chain Analogs

When NAGS was incubated with various acyl‑CoAs (0.2 mM), N‑butyrylglutamate and N‑propionylglutamate were formed at approximately equal rates, whereas the branched‑chain acyl‑CoAs—including isovaleryl‑CoA—produced only limited amounts of the corresponding N‑acylglutamates [1]. This demonstrates a clear substrate preference of NAGS for straight‑chain acyl‑CoAs over β‑branched substrates. Despite this lower in vitro conversion rate, N‑isovalerylglutamate is the quantitatively dominant alternative N‑acylglutamate excreted in IVA urine, reflecting the massive accumulation of isovaleryl‑CoA in vivo [1].

Enzyme substrate specificity N‑acylglutamate formation NAGS assay

Physicochemical Property Convergence: Solubility, Stability, and Reference Spectra Availability

N-(3-Methylbutanoyl)glutamic acid is well‑characterized by experimental ¹H‑¹³C HSQC NMR (600 MHz, 25 mM in H₂O, pH 7.0) and predicted LC‑MS/MS spectra available in the Human Metabolome Database [1][2]. Its aqueous solubility is sufficient for 25–100 mM stock preparation in water or PBS, and lyophilized powder remains stable for ≥3 years at −20°C . These documented properties facilitate its direct use as a calibrator without the solubility challenges often encountered with longer‑chain N‑acylglutamates (e.g., N‑palmitoyl‑ or N‑stearoyl‑glutamic acid), which require organic co‑solvents and can introduce matrix effects in LC‑MS workflows.

Physicochemical properties Analytical reference Compound characterization

High-Value Application Scenarios for N-(3-Methylbutanoyl)glutamic acid in Research and Diagnostic Procurement


LC‑MS/MS Internal Standard for Isovaleric Acidemia Newborn Screening Panels

N-(3-Methylbutanoyl)glutamic acid, with its verified urinary concentration of 112 ± 87 mmol/mol creatinine in IVA patients and undetectable levels in healthy controls [1], serves as an ideal stable‑isotope‑labeled internal standard candidate or unlabeled calibrator for multiplexed LC‑MS/MS amino acid/acylcarnitine panels. Its unique retention time and fragmentation pattern, distinct from N‑acetyl‑, N‑propionyl‑, and N‑butyryl‑glutamates, enable specific quantitation without chromatographic interference [1].

NAGS Enzyme Assay Substrate for Studying Urea Cycle Dysfunction in Organic Acidemias

Researchers investigating the contribution of alternative N‑acylglutamate formation to hyperammonemia in organic acidemias require N‑isovalerylglutamate as both an authentic standard for product identification and a substrate probe for NAGS activity assays. The Ki of 1.9 mM for isovaleryl‑CoA versus 1.3 mM for butyryl‑CoA [1] provides a quantitative framework for designing inhibition experiments that accurately reflect in vivo metabolic conditions in IVA, where isovaleryl‑CoA is the primary accumulating species.

Prodrug Promoiety Selection: Benchmarking the 3‑Methylbutanoyl Group for Enhanced Permeability

In prodrug programs targeting CNS or intracellular sites where glutamic acid‑based pharmacophores (e.g., NAAG analogs, GCPII inhibitors) require improved membrane permeability, the 3‑methylbutanoyl group offers a logP of +0.27 to +0.32—a Δ of ≈0.75–0.80 log units above N‑acetylglutamic acid [1][2]. This makes N-(3-methylbutanoyl)glutamic acid a useful reference compound for comparative permeability screening (e.g., PAMPA or Caco‑2 assays) when evaluating the impact of branched‑chain acyl substitution on bioavailability.

Reference Standard for Metabolomics and Exposomics Databases

With complete experimental NMR spectra (¹H‑¹³C HSQC at 600 MHz) and predicted MS/MS fragmentation data curated in HMDB [1][2], N-(3-methylbutanoyl)glutamic acid is a chemically authenticated reference standard for untargeted metabolomics workflows. Laboratories developing spectral libraries for organic acidemia biomarker discovery or food‑derived metabolite identification (isovalerylglutamate is also a biomarker of cheese consumption [3]) benefit from the compound's characterized spectral signature and commercial availability, facilitating unambiguous metabolite annotation.

Quote Request

Request a Quote for N-(3-Methylbutanoyl)glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.